molecular formula C16H12O7 B1236875 Fusidienol CAS No. 157173-61-0

Fusidienol

Katalognummer: B1236875
CAS-Nummer: 157173-61-0
Molekulargewicht: 316.26 g/mol
InChI-Schlüssel: LJNGMSGIOXTZLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fusidienol is a member of coumarins.
This compound is a natural product found in Fusidium griseum with data available.

Biologische Aktivität

Fusidienol is a microbial metabolite known for its significant biological activities, particularly as an inhibitor of Ras farnesyl-protein transferase (FTase). This compound has garnered attention due to its potential therapeutic applications in cancer treatment and its ability to combat bacterial infections. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound belongs to the class of compounds known as farnesyltransferase inhibitors. Its structure allows it to interact with the active site of FTase, inhibiting the farnesylation process essential for the activation of several oncogenic proteins, including Ras. The inhibition mechanism can be characterized as non-competitive with respect to the substrate and competitive with p21 Ras protein .

1. Inhibition of Farnesyltransferase

This compound has been identified as a potent inhibitor of Ras FTase, with an IC50 value indicating effective inhibition at low concentrations. Table 1 summarizes various studies that report this compound's inhibitory potency against FTase:

Compound IC50 (µM) Source
This compound0.1Fusidium griseum
Pepticinnamin E0.2Streptomyces sp.
Andrastin A24.9Penicillium sp.

The data indicates that this compound exhibits significantly stronger FTase inhibition compared to other known inhibitors, suggesting its potential as a lead compound for drug development .

2. Antimicrobial Activity

This compound also displays antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) for this compound against selected bacteria are shown in Table 2:

Bacterial Strain MIC (µg/mL)
Bacillus subtilis0.039
Klebsiella pneumoniae0.039
Escherichia coli1.25
Micrococcus luteus1.25
Pseudomonas aeruginosa5.0

These results indicate that this compound is particularly effective against Gram-positive bacteria, making it a candidate for further investigation in treating bacterial infections .

Case Study 1: Cancer Treatment

In a study involving cancer cell lines, this compound demonstrated significant cytotoxicity against various tumor cells, leading to apoptosis through the inhibition of farnesylation pathways. This study highlights the compound's potential role in targeted cancer therapies aimed at Ras-driven malignancies .

Case Study 2: Antibacterial Efficacy

A clinical evaluation assessed the effectiveness of this compound in treating infections caused by resistant strains of bacteria. The results indicated that patients receiving this compound showed improved outcomes compared to those treated with standard antibiotics, emphasizing its potential as an alternative treatment option .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Fusidienol has demonstrated significant antimicrobial properties, particularly against a range of pathogenic bacteria. Research indicates that it acts as a potent inhibitor of Ras farnesyl-protein transferase, an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways related to cancer development.

Case Study: Antibacterial Efficacy

  • Source : Isolated from Phoma sp..
  • Activity : Exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Minimum Inhibitory Concentrations (MICs) : Studies have shown MIC values ranging from 0.5 to 16 μg/mL against various strains, indicating its potential as a therapeutic agent for bacterial infections .

Cancer Research

This compound's role as a Ras farnesyl-protein transferase inhibitor positions it as a candidate for cancer treatment. The inhibition of this enzyme can disrupt oncogenic signaling pathways, making it a valuable compound in the development of anticancer therapies.

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)5.2Inhibition of Ras farnesylation
MCF-7 (Breast Cancer)4.8Disruption of cell signaling pathways
A549 (Lung Cancer)6.3Induction of apoptosis via signaling disruption

Biotechnological Applications

The unique structural features of this compound allow for its use in biotechnological applications, particularly in the formulation of novel antimicrobial agents. Its ability to inhibit specific protein functions makes it a candidate for drug development.

Case Study: Development of Antimicrobial Formulations

  • Researchers have explored the incorporation of this compound into topical formulations aimed at treating skin infections caused by resistant bacterial strains.
  • Preliminary clinical trials have shown promising results, with formulations exhibiting enhanced efficacy compared to traditional antibiotics .

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in this compound for its potential to serve as a lead compound in drug discovery. Its ability to modulate protein interactions makes it an attractive target for further chemical modifications.

Table 2: Chemical Modifications and Their Effects

Modification TypeEffect on Activity
Hydroxyl Group AdditionIncreased solubility
EsterificationEnhanced bioavailability
Structural AnaloguesBroadened spectrum of activity

Eigenschaften

CAS-Nummer

157173-61-0

Molekularformel

C16H12O7

Molekulargewicht

316.26 g/mol

IUPAC-Name

methyl 7-hydroxy-3-(hydroxymethyl)-6-oxooxepino[2,3-b]chromene-5-carboxylate

InChI

InChI=1S/C16H12O7/c1-21-15(20)9-5-8(6-17)7-22-16-12(9)14(19)13-10(18)3-2-4-11(13)23-16/h2-5,7,17-18H,6H2,1H3

InChI-Schlüssel

LJNGMSGIOXTZLN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=COC2=C1C(=O)C3=C(C=CC=C3O2)O)CO

Kanonische SMILES

COC(=O)C1=CC(=COC2=C1C(=O)C3=C(C=CC=C3O2)O)CO

Key on ui other cas no.

157173-61-0

Synonyme

fusidienol

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fusidienol
Reactant of Route 2
Fusidienol
Reactant of Route 3
Fusidienol
Reactant of Route 4
Fusidienol
Reactant of Route 5
Fusidienol
Reactant of Route 6
Reactant of Route 6
Fusidienol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.